molecular formula C7H5FINO2 B2671151 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene CAS No. 1779128-45-8

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene

Cat. No.: B2671151
CAS No.: 1779128-45-8
M. Wt: 281.025
InChI Key: SDLIEZRHWQYVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, characterized by the presence of fluorine, iodine, methyl, and nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methylation reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns and interactions, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-fluoro-5-iodo-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLIEZRHWQYVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.